5-Methyl-2-p-tolyloxazole-4-methanol
Description
5-Methyl-2-p-tolyloxazole-4-methanol is an oxazole derivative characterized by a hydroxymethyl (-CH$_2$OH) group at position 4, a methyl group at position 5, and a para-tolyl (p-tolyl) substituent at position 2. Oxazole derivatives are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-13-11(7-14)9(2)15-12/h3-6,14H,7H2,1-2H3 |
InChI Key |
VDDBRZJNFWSEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Oxazole Derivatives
Key Observations:
- Hydroxymethyl vs. Methyl/Methoxy Groups: The hydroxymethyl group in this compound is expected to increase polarity compared to methyl or methoxy substituents (e.g., in 5-γ-p-Methyl-2-γ-tolyloxazole or 5-Phenyl-2-piperonyloxazole). This could enhance solubility in polar solvents like water or ethanol but reduce thermal stability, as seen in lower melting points for polar analogs (e.g., 4-hydroxymethyl-5-methyloxazole derivatives in lack reported melting points, suggesting instability during characterization).
- Aryl Substituent Effects: The para-tolyl group at position 2 provides steric bulk and electron-donating properties, similar to phenyl or piperonyl groups.
Stability and Reactivity
- Hydrochloride Salts: Many oxazole derivatives form stable hydrochloride salts, but the hydroxymethyl group in this compound may reduce salt stability compared to analogs like 2-Phenyl-5-γ-tolyloxazole (hydrochloride decomp. at 180°C).
- Oxidative Sensitivity : The hydroxymethyl group is prone to oxidation, unlike methyl or methoxy substituents. This could limit the compound’s utility under oxidative conditions unless stabilized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
